molecular formula C21H22N4O2 B2800937 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline CAS No. 2379974-96-4

2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline

Cat. No.: B2800937
CAS No.: 2379974-96-4
M. Wt: 362.433
InChI Key: GRSQQWWPDZZJDU-UHFFFAOYSA-N
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Description

2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is a complex organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound features a quinoxaline core substituted with a piperidine ring and a 2-methylpyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the 2-methylpyridin-4-yl group via an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and catalysts used in each step of the synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinoxaline core or the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the quinoxaline or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoxaline core can yield quinoxaline-2,3-diones, while reduction of the piperidine ring can produce piperidine derivatives with different degrees of saturation.

Scientific Research Applications

2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used as a probe to study biological processes and interactions.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, ion channels, and G-protein-coupled receptors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives, such as:

  • 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzoxazole
  • 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzothiazole
  • 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzimidazole

Uniqueness

What sets 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-15-11-17(8-9-22-15)27-14-16-5-4-10-25(13-16)21(26)20-12-23-18-6-2-3-7-19(18)24-20/h2-3,6-9,11-12,16H,4-5,10,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSQQWWPDZZJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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